![molecular formula C19H27N5O5S B2487234 N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105249-87-3](/img/structure/B2487234.png)
N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide involves complex chemical reactions aimed at modifying specific functional groups to achieve desired biological activities. For example, modification of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been performed to explore their biological activities, such as antiproliferative activities against cancer cell lines and inhibitory activity against PI3Ks and mTOR, indicating the potential therapeutic applications of these compounds (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide often features complex arrangements of atoms and functional groups, contributing to their biological activities. Structural elucidation techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm the identity and purity of these compounds. For instance, the structural analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide provided insights into their antibacterial activity, demonstrating the importance of structural features in determining biological efficacy (Khalid et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide and its derivatives often involve modifications to enhance their pharmacological properties. For example, the introduction of different substituents can lead to significant changes in the chemical and physical properties of these compounds, affecting their solubility, stability, and reactivity. Such modifications are critical for optimizing the compounds for potential therapeutic applications.
Physical Properties Analysis
The physical properties of N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, including solubility, melting point, and crystalline structure, are essential for its formulation and delivery in potential pharmaceutical applications. These properties are influenced by the molecular structure and can be tailored through chemical modifications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the efficacy and safety of N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide. Research on related compounds has shown that modifications in the chemical structure can significantly impact these properties, leading to enhanced biological activity and reduced toxicity (Wang et al., 2015).
Scientific Research Applications
Enzyme Inhibition Studies
N-substituted derivatives of triazole analogues, including compounds structurally similar to the requested chemical, have been synthesized and assessed for their inhibitory potential against various enzymes. For instance, one study found that these compounds displayed significant inhibition against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The study highlighted compound 8g demonstrating notable activity against these enzymes, indicating potential applications in enzyme inhibition research (Virk et al., 2018).
Antibacterial Applications
Triazole derivatives have also been synthesized and tested for their antibacterial properties. A research demonstrated that N-substituted derivatives of 1,3,4-oxadiazole, structurally related to the requested compound, exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).
Herbicidal Activity
Another area of application for compounds structurally akin to the requested chemical is in the field of herbicides. Research into triazolopyrimidine sulfonanilide compounds, which share structural similarities, demonstrated notable herbicidal activity and a faster degradation rate in soil. This indicates potential use in agricultural sciences for the development of new herbicidal compounds (Chen et al., 2009).
Anticancer Research
Compounds related to the requested chemical have also been investigated for their anticancer effects. Modifications to the acetamide group in triazolo[1,5-a]pyridine derivatives, similar in structure, have shown potent antiproliferative activities against various human cancer cell lines. This suggests potential applications in cancer research, particularly in identifying new anticancer agents (Wang et al., 2015).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5S/c1-4-29-16-9-7-15(8-10-16)20-17(25)13-24-19(26)22(2)18(21-24)14-6-5-11-23(12-14)30(3,27)28/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJFNHOKEFMBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.